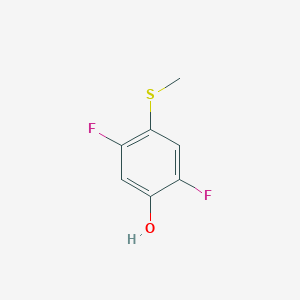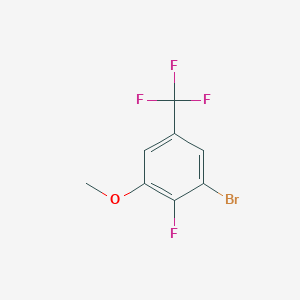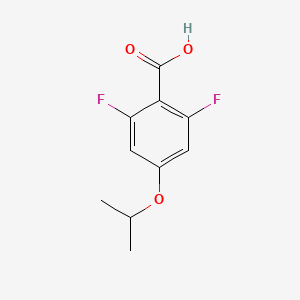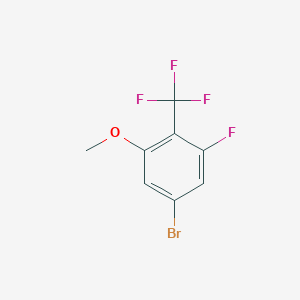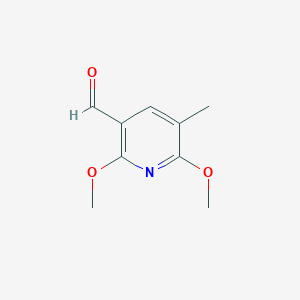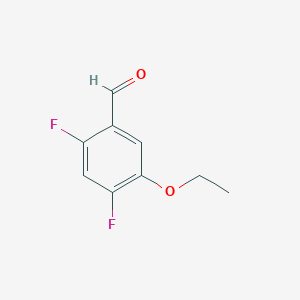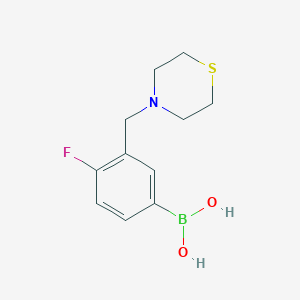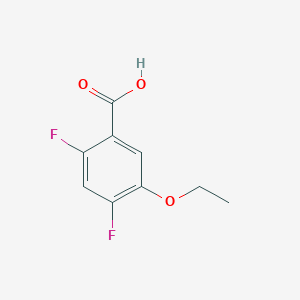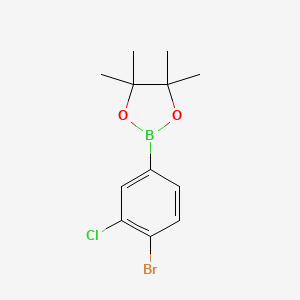
2-(4-Bromo-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
“2-(4-Bromo-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a complex organic compound. It contains a bromo-chlorophenyl group, which is a phenyl ring substituted with bromine and chlorine atoms . The compound also includes a 1,3,2-dioxaborolane ring, which is a type of organoborane. Organoboranes are compounds of boron and carbon that are used in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bromo-chlorophenyl group would consist of a six-membered carbon ring (the phenyl group) with bromine and chlorine atoms attached . The 1,3,2-dioxaborolane ring would be a five-membered ring containing boron, oxygen, and carbon atoms .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. Bromo-chlorophenyl groups can participate in various reactions, including coupling reactions . The boron in the 1,3,2-dioxaborolane ring can also undergo reactions with various nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of bromine and chlorine atoms could increase the compound’s density and boiling point .
Applications De Recherche Scientifique
Synthesis Applications
Synthesis of Pinacolylboronate-Substituted Stilbenes
This compound has been used in synthesizing a series of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives, which are potential intermediates for creating new materials for LCD technology. These compounds are also being explored for potential therapeutic applications in neurodegenerative diseases (Das et al., 2015).
Lipogenic Inhibitors
A pilot library of 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives, including this compound, has been synthesized and shown to have lipogenesis inhibitory effects by suppressing lipogenic gene expression in mammalian hepatocytes. This research suggests potential applications in lipid-lowering drug development (Das et al., 2011).
Material Science Applications
Enhanced Brightness Emission-Tuned Nanoparticles
The compound is used in the synthesis of heterodifunctional polyfluorenes, leading to nanoparticles with high fluorescence emission. This indicates potential applications in creating materials with specific optical properties (Fischer et al., 2013).
Synthesis of Silicon-Containing Molecules
It plays a role in the synthesis of H-shaped silicon-containing molecules with bithiophene units, which have specific absorption and emission characteristics. This could have implications in developing materials with unique electronic and optical properties (Naka et al., 2013).
Polymer Science Applications
Chain-Growth Polymerization
The compound is utilized in palladium-catalyzed polycondensation processes, demonstrating a chain-growth polymerization mechanism. This has implications for precision polymer synthesis (Yokoyama et al., 2007).
Suzuki Route to Polyalkylthiophenes
In polymer science, it is used in the Suzuki synthesis of polyalkylthiophenes, a method that avoids the need for organolithium reagents or strong bases (Liversedge et al., 2006).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-bromo-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BBrClO2/c1-11(2)12(3,4)17-13(16-11)8-5-6-9(14)10(15)7-8/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWBLKHLGWZXNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BBrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


